(2S,3R)-3-Chloro-2-phenyloxane
Description
(2S,3R)-3-Chloro-2-phenyloxane is a six-membered oxygen-containing heterocyclic compound with a chlorine substituent at the 3-position and a phenyl group at the 2-position. Its stereochemistry (2S,3R) confers distinct reactivity and physical properties, making it relevant in asymmetric synthesis and pharmaceutical intermediates. The oxane (tetrahydropyran) ring structure provides moderate ring strain compared to smaller cyclic ethers like epoxides, while the chlorine atom enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions.
Properties
CAS No. |
61900-21-8 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-phenyloxane |
InChI |
InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |
InChI Key |
UFPNQKLWOZEGNN-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)Cl |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Chloro-2-phenyloxane typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Chloro-2-phenyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Elimination Reactions: The major product is typically the most substituted alkene.
Scientific Research Applications
(2S,3R)-3-Chloro-2-phenyloxane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-3-Chloro-2-phenyloxane involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between (2S,3R)-3-Chloro-2-phenyloxane and analogous compounds:
Key Observations:
Ring Strain and Reactivity :
- The oxane ring in this compound has lower ring strain than the epoxide in methyl (2R,3S)-3-phenyloxirane-2-carboxylate, making the latter more reactive in ring-opening reactions .
- The chlorine substituent in the oxane increases electrophilicity compared to the ester group in the epoxide, altering nucleophilic attack preferences .
Stereochemical Influence :
- The (2S,3R) configuration in the oxane compound may lead to distinct diastereoselectivity in synthetic pathways compared to the (2R,3S) epoxide, as seen in asymmetric aldol reactions .
Physical Properties :
- The phenyl group in both oxane and epoxide derivatives contributes to higher lipophilicity (logP ~1.3–2.5) compared to the diol (logP ~0.8) .
Analytical Characterization
- NMR Spectroscopy : The chlorine atom in this compound would produce distinct <sup>13</sup>C NMR shifts (~40–60 ppm for C-Cl), contrasting with the ester carbonyl signal (~170 ppm) in the epoxide derivative .
- Chromatographic Behavior : The oxane’s Rf value in hexane/ethyl acetate systems would differ significantly from the diol (Rf = 0.2) due to polarity differences .
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